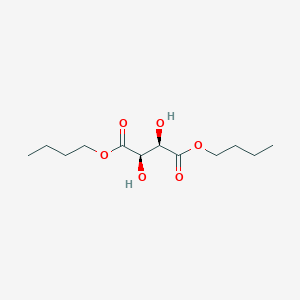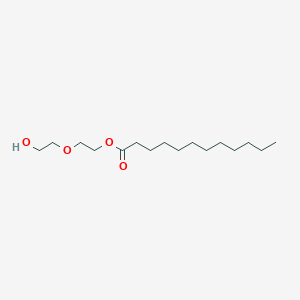
Ethenodeoxyadenosine
Übersicht
Beschreibung
Ethenodeoxyadenosine (εdA) is a DNA adduct formed from both exogenous agents, such as vinyl chloride and urethane, and endogenous lipid peroxidation products like trans-4-hydroxy-2-nonenal. It has been identified as a promutagenic lesion that can interfere with DNA replication and contribute to carcinogenesis . The presence of εdA in DNA can lead to miscoding events and block DNA synthesis, which are critical factors in the development of mutations that may lead to cancer .
Synthesis Analysis
The formation of εdA can occur through reactions with enals such as 4-hydroxy-2-nonenal (HNE) and crotonaldehyde (CA), which are produced by lipid peroxidation. These enals can form etheno adducts like εdA upon incubation with deoxyadenosine under certain conditions, including an oxygen-enriched atmosphere. The yields of these adducts are significantly reduced when the reactions are carried out under nitrogen, indicating that autoxidation plays a role in the formation of etheno adducts .
Molecular Structure Analysis
The molecular structure of εdA allows it to adopt a syn conformation in the active site of certain DNA polymerases, which facilitates the formation of Hoogsteen base pairs with incoming nucleotides. This structural adaptability is crucial for the lesion to be bypassed during DNA replication by specialized polymerases .
Chemical Reactions Analysis
This compound is a substrate for translesion DNA synthesis catalyzed by human DNA polymerases, such as pol eta and pol kappa. These polymerases can incorporate nucleotides opposite the εdA lesion, although with varying efficiencies and fidelities. Pol eta is more efficient than pol kappa in this process, and both error-free and error-prone syntheses are observed. The miscoding events include base substitution and frameshift mutations, which contribute to the mutagenic potential of εdA .
Physical and Chemical Properties Analysis
The physical and chemical properties of εdA have been explored through its fluorescence characteristics. Etheno nucleosides like εdA exhibit strong fluorescence with significant Stokes shifts, indicating their potential utility in biophysical studies. The stability of εdA in acidic and alkaline conditions has been noted, with implications for its persistence in biological systems. When incorporated into oligonucleotides, εdA can affect the stability of the duplexes, either destabilizing or stabilizing them depending on its location within the DNA strand .
Wissenschaftliche Forschungsanwendungen
DNA Damage and Repair Mechanisms
Ethenodeoxyadenosine is known for its role in DNA damage and repair mechanisms. It's a DNA adduct formed by exogenous and endogenous sources, which can significantly block DNA synthesis and induce miscoding events in human cells. Studies have shown that human DNA polymerases, such as pol η and pol κ, are involved in translesion DNA synthesis across this adduct. These polymerases can perform both error-free and error-prone syntheses, contributing to base substitution and frameshift mutations (Levine et al., 2001).
Formation and Detection in Biological Systems
This compound, along with ethenodeoxycytine, is formed by various carcinogens, including vinyl chloride and urethane. It's detectable in liver DNA from humans and untreated rodents. An immunoaffinity purification method combined with 32P-postlabelling has been developed to detect these adducts at ultra-sensitive levels (Nair et al., 1995).
Mutagenic Potential in Mammalian Cells
1,N6-Ethenodeoxyadenosine is highly mutagenic in mammalian cells. Studies using E. coli strains and simian kidney cells (COS7) have indicated that this adduct can induce a high frequency of targeted mutations, predominantly involving dCMP insertion opposite the adduct. This suggests its significant role in mutagenesis (Pandya & Moriya, 1996).
Impact on DNA Polymerase Function
Research into how human DNA polymerase η handles 1,N6-ethenodeoxyadenosine reveals a preference for incorporating purine bases (A, G) opposite the adduct, and a tendency for -1 frameshifts. This insight is crucial for understanding how DNA polymerases deal with lesions and the potential for mutagenesis (Patra et al., 2016).
Biomonitoring and Epidemiological Studies
1,N6-Ethenodeoxyadenosine, as a biomarker of oxidative stress, has been detected in human urine. New ultrasensitive methods have been developed for its quantitation, facilitating biomonitoring and epidemiological studies to understand its role in human diseases related to oxidative stress (Cui et al., 2014).
Wirkmechanismus
Target of Action
Ethenodeoxyadenosine (εdA) is a DNA adduct that primarily targets DNA itself . It is one of four exocyclic DNA adducts produced by reactive metabolites of vinyl chloride, a human carcinogen . εdA has also been detected in DNA of the liver of humans and untreated animals, suggesting its formation from endogenous sources .
Mode of Action
The mode of action of εdA involves its interaction with DNA and the subsequent changes it induces. The mutagenic potential of εdA was studied using a single-stranded shuttle vector system in several E. coli strains and in simian kidney cells (COS7) . In COS7 cells, the frequency of targeted mutations was 70%, consisting of εdA–>dG (63%), εdA–>T (6%), and εdA–>dC (1%), indicating that the insertion of dCMP opposite the adduct is predominant .
Biochemical Pathways
Etheno modified DNA bases are generated from the carcinogens vinyl chloride and urethane, but also by reactions of DNA with products derived from lipid peroxidation (LPO) and oxidative stress via endogenous pathways . The formation of εdA is associated with oxidative stress-induced lipid peroxidation and exposure of cells to tumorigenic industrial agents such as vinyl chloride, vinyl carbamate, and benzene .
Pharmacokinetics
Εda has been detected in the liver of humans and untreated animals, suggesting its systemic distribution
Result of Action
The result of εdA’s action is predominantly mutagenic. It has been implicated in carcinogenesis, with studies indicating that it can cause mutations in mammalian cells . The mutagenic potential of εdA was studied using a single-stranded shuttle vector system in several E. coli strains and in simian kidney cells (COS7) .
Action Environment
The action of εdA can be influenced by environmental factors. For instance, the formation of εdA is associated with exposure to certain industrial agents such as vinyl chloride and vinyl carbamate . Additionally, endogenous factors such as oxidative stress and lipid peroxidation can also contribute to the formation of εdA .
Zukünftige Richtungen
Ethenodeoxyadenosine has been implicated in carcinogenesis and is considered promutagenic . It has been suggested that human Polι, a Y-family DNA polymerase, can promote replication through this lesion . This opens up new avenues for research into the mechanisms of DNA replication and repair, and their implications for carcinogenesis .
Eigenschaften
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c18-4-8-7(19)3-9(20-8)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17/h1-2,5-9,18-19H,3-4H2/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQIMTUYVDUWKJ-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN4C3=NC=C4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031841 | |
| Record name | Ethenodeoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ethenodeoxyadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001786 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
68498-25-9 | |
| Record name | Ethenodeoxyadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68498-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethenodeoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethenodeoxyadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001786 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







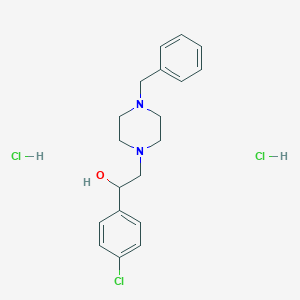

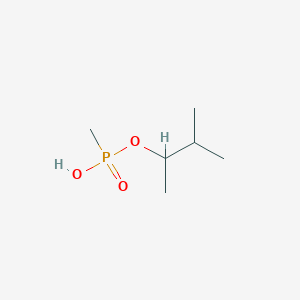


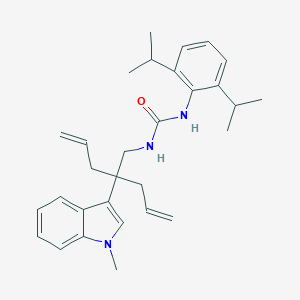

![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B123893.png)
